molecular formula C19H13ClO4S B095648 3-(p-Chlorobenzyl)-4-hydroxy-2-oxo-6-phenyl-2H-thiopyran-5-carboxylic acid CAS No. 19436-56-7

3-(p-Chlorobenzyl)-4-hydroxy-2-oxo-6-phenyl-2H-thiopyran-5-carboxylic acid

Cat. No. B095648
CAS RN: 19436-56-7
M. Wt: 372.8 g/mol
InChI Key: VZXGOMWJKGJGMT-UHFFFAOYSA-N
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Description

The compound is a derivative of thiopyran, which is a sulfur-containing heterocyclic compound. The presence of functional groups such as carboxylic acid (-COOH), hydroxyl (-OH), and ketone (C=O) suggests that it may have interesting chemical properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might involve reactions similar to the Cannizzaro reaction, which is used for the preparation of substituted benzoic acids and benzyl alcohols .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group could make it acidic, and the presence of a hydroxyl group could make it capable of forming hydrogen bonds .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and reactions. It could also explore potential applications, such as in the development of new pharmaceuticals or materials .

properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-6-hydroxy-4-oxo-2-phenylthiopyran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO4S/c20-13-8-6-11(7-9-13)10-14-16(21)15(18(22)23)17(25-19(14)24)12-4-2-1-3-5-12/h1-9,24H,10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXGOMWJKGJGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=C(S2)O)CC3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941171
Record name 5-[(4-Chlorophenyl)methyl]-6-hydroxy-4-oxo-2-phenyl-4H-thiopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(p-Chlorobenzyl)-4-hydroxy-2-oxo-6-phenyl-2H-thiopyran-5-carboxylic acid

CAS RN

19436-56-7
Record name 2H-Thiopyran-5-carboxylic acid, 3-(p-chlorobenzyl)-4-hydroxy-2-oxo-6-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019436567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(4-Chlorophenyl)methyl]-6-hydroxy-4-oxo-2-phenyl-4H-thiopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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